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molecular formula C6H6BrNOS B1511749 1-(2-Bromo-4-methylthiazol-5-YL)ethanone CAS No. 1093106-54-7

1-(2-Bromo-4-methylthiazol-5-YL)ethanone

Cat. No. B1511749
M. Wt: 220.09 g/mol
InChI Key: RZEIEXBCYWPGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060519B2

Procedure details

2-Bromo-4-methyl-5-acetylthiazole (12.0 g, 54.5 mmol) was dissolved in a mixture of dimethoxyethane (180 ml), water (76 ml) and ethanol (52 ml). To this solution was then added 3-pyridineboronic acid (20.1 g, 163.5 mmol), tetrakis(PPh3)palladium(0) (6.3 g, 5.4 mmol), and sodium carbonate (17.3 g, 163.5 mmol), and the reaction mixture was heated to 160° C. in a microwave oven for a period of 1 hour. The reaction was allowed to cool to ambient temperature, the solvents were removed by evaporation, the residue taken up in ethyl acetate, and the mixture filtered through silica gel and celite. The ethyl acetate was washed with water, dried over magnesium sulfate, and the solvent removed by evaporation. The crude product was purified by chromatograph and the product was obtained as a fawn colored solid. 1H NMR (CDCl3): 2.6 ppm (3H, s); 2.8 ppm (3H, s); 7.4 ppm (1H, m); 8.25 ppm (1H, m); 8.7 ppm (1H, m); 9.2 ppm (1H, m).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(PPh3)palladium(0)
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.O.C(O)C>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:2]2[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=2)[CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
76 mL
Type
solvent
Smiles
O
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
tetrakis(PPh3)palladium(0)
Quantity
6.3 g
Type
reactant
Smiles
Name
Quantity
17.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation
FILTRATION
Type
FILTRATION
Details
the mixture filtered through silica gel and celite
WASH
Type
WASH
Details
The ethyl acetate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatograph
CUSTOM
Type
CUSTOM
Details
the product was obtained as a fawn

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=1SC(=C(N1)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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